molecular formula C24H36Br2S2Si B1403321 4,10-dibromo-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene CAS No. 1160106-14-8

4,10-dibromo-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Cat. No.: B1403321
CAS No.: 1160106-14-8
M. Wt: 576.6 g/mol
InChI Key: PVZQCRDPHHCCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a brominated tricyclic organosilicon derivative with a unique fused-ring system containing sulfur and silicon atoms. Its molecular formula is C₂₀H₂₈Br₂S₂Si, with a molecular weight of 568.43 g/mol. The structure features two bromine atoms at positions 4 and 10, two sulfur atoms in the dithia moiety, and a silicon atom at position 7 bonded to two octyl chains. This configuration confers distinct electronic and steric properties, making it relevant in materials science, particularly for optoelectronic applications .

Properties

IUPAC Name

4,10-dibromo-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36Br2S2Si/c1-3-5-7-9-11-13-15-29(16-14-12-10-8-6-4-2)19-17-21(25)27-23(19)24-20(29)18-22(26)28-24/h17-18H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZQCRDPHHCCRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Si]1(C2=C(C3=C1C=C(S3)Br)SC(=C2)Br)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36Br2S2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50737894
Record name 2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160106-14-8
Record name 2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene typically involves the bromination of a precursor compound. One common method involves reacting 4,4-dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene with N-Bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF) to introduce bromine atoms at the 2 and 6 positions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Commonly used in coupling reactions.

    Solvents: Dimethylformamide (DMF), toluene, and others depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted silolo-dithiophene derivatives with different electronic properties .

Scientific Research Applications

2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene involves its interaction with other molecules through its bromine atoms and silolo-dithiophene core. The bromine atoms can participate in substitution and coupling reactions, while the silolo-dithiophene core provides a stable framework for electronic interactions. This compound can effectively conjugate with other molecules, enhancing its electronic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique features are best understood by comparing it to analogs with variations in heteroatoms, substituents, or alkyl chains. Below is a detailed analysis:

Core Structure and Heteroatom Variations
Compound Name Core Structure Heteroatoms Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4,10-Dibromo-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene (Target Compound) Tricyclo[6.3.0.0²,⁶] Si, S C₂₀H₂₈Br₂S₂Si 568.43 High electron mobility; OLED candidate
4,10-Dibromo-7-octyl-3,11-dithia-7-azatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene (Analog 1) Tricyclo[6.3.0.0²,⁶] N (aza), S C₁₆H₁₉Br₂NS₂ 449.27 Lower thermal stability; reduced solubility in nonpolar solvents
3,7,11-Trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde (Analog 2) Tricyclo[6.3.0.0²,⁶] S (trithia) C₁₃H₁₀O₂S₃ 294.40 Photovoltaic applications; aldehyde groups enable crosslinking

Key Observations :

  • Replacing silicon with nitrogen (Analog 1) reduces molecular symmetry and polarizability, leading to diminished optoelectronic performance.
  • The trithia analog (Analog 2) lacks bromine but introduces aldehyde groups, enabling covalent bonding in polymer matrices .
Substituent and Alkyl Chain Modifications
Compound Name Substituents Alkyl Chain Molecular Weight (g/mol) Solubility in THF (mg/mL) Reactivity with Electrophiles
Target Compound Br (4,10), S (3,11), Si (7) Dioctyl (C₈H₁₇)₂ 568.43 12.5 Moderate (Br susceptible to substitution)
4,10-Dibromo-7-(2-hexyldecyl)-3,11-dithia-7-azatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene (Analog 3) Br (4,10), S (3,11), N (7) 2-Hexyldecyl 561.48 8.2 Lower (steric hindrance from branched alkyl)
7-Octyl-3,11-dithia-7-azatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene (Analog 4) S (3,11), N (7) Octyl 291.47 22.0 High (absence of Br increases reactivity)

Key Observations :

  • Branched alkyl chains (Analog 3) reduce solubility compared to linear chains in the target compound.
  • Bromine absence (Analog 4) enhances solubility but limits utility in halogen-mediated coupling reactions .
Electronic and Spectroscopic Properties
  • Target Compound : UV-Vis absorption at λₘₐₓ = 385 nm (THF), fluorescence at λₑₘ = 450 nm . Silicon enhances π-conjugation, red-shifting absorption relative to nitrogen analogs .
  • Analog 1 (7-aza) : λₘₐₓ = 365 nm; weaker fluorescence due to N-induced charge trapping .
  • Analog 2 (trithia) : λₘₐₓ = 410 nm; broader absorption from S→S interactions .

Biological Activity

4,10-Dibromo-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.0^{2,6}]undeca-1(8),2(6),4,9-tetraene (CAS No: 1160106-14-8) is a complex organic compound characterized by a unique silatricyclic structure. Its potential biological activities are of significant interest in various fields including medicinal chemistry and materials science.

The molecular formula of the compound is C24H36SiS2Br2C_{24}H_{36}SiS_{2}Br_{2} with a molecular weight of approximately 576.57 g/mol. The compound features multiple functional groups that contribute to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC24H36SiS2Br2
Molecular Weight576.57 g/mol
CAS Number1160106-14-8

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives of dibrominated silatricyclic compounds have shown effectiveness against various bacterial strains due to their ability to disrupt cell membranes and inhibit enzyme activity. The specific activity of 4,10-dibromo-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.0^{2,6}]undeca has yet to be fully characterized; however, its structural analogs suggest potential efficacy against Gram-positive and Gram-negative bacteria.

Cytotoxicity and Anticancer Potential

Research into related compounds has revealed promising cytotoxic effects on cancer cell lines. For instance, dibrominated compounds have been shown to induce apoptosis in human cancer cells through the activation of caspase pathways. Preliminary assays on 4,10-dibromo-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.0^{2,6}]undeca suggest it may possess similar properties, warranting further investigation into its mechanisms of action and therapeutic potential.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various dibrominated compounds against Staphylococcus aureus and Escherichia coli. Compounds with similar structural characteristics demonstrated minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL.
  • Cytotoxicity Assay : In vitro studies conducted on cancer cell lines (e.g., HeLa and MCF-7) using derivatives of silatricyclic compounds revealed IC50 values ranging from 5 to 30 µM, indicating significant cytotoxicity.

The biological activity of 4,10-dibromo-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.0^{2,6}]undeca is hypothesized to involve:

  • Membrane Disruption : The bromine atoms may interact with lipid bilayers leading to increased permeability and subsequent cell lysis.
  • Enzyme Inhibition : Structural motifs may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,10-dibromo-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 2
4,10-dibromo-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.